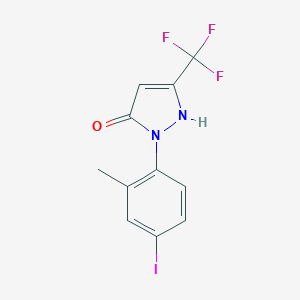
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as ITM or TFP, is a chemical compound with potential applications in scientific research. This pyrazolone derivative has been synthesized and studied for its biological and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development. Additionally, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been used as a fluorescent probe for imaging and detection of reactive oxygen species in cells.
Mecanismo De Acción
The exact mechanism of action of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act as a modulator of the GABAergic system in the brain. It has been shown to enhance GABA-mediated inhibition, leading to its anticonvulsant and anxiolytic effects. 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Biochemical and Physiological Effects
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have a range of biochemical and physiological effects, including reducing pain sensitivity in animal models, reducing inflammation in vitro and in vivo, and reducing seizure activity in animal models of epilepsy. Additionally, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in lab experiments include its high purity, ease of synthesis, and versatile applications in various research fields. However, its limitations include its potential toxicity and lack of long-term safety data, as well as the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol research include further studies on its potential as a drug candidate for various diseases, including epilepsy, chronic pain, and inflammation. Additionally, research on the long-term safety and potential side effects of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is needed to fully understand its therapeutic potential. Furthermore, the development of new synthetic methods and modifications of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a promising compound with potential applications in various scientific fields. Its synthesis method has been optimized, and it has been studied for its biological and physiological effects, mechanism of action, and potential as a drug candidate. While further research is needed to fully understand its therapeutic potential and safety profile, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol remains a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction between 4-iodo-2-methylphenol and 3-(trifluoromethyl)pyrazole-5-carboxylic acid, followed by cyclization to form the pyrazolone ring. This method has been optimized and improved upon by various research groups, resulting in high yields and purity of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Propiedades
Nombre del producto |
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol |
|---|---|
Fórmula molecular |
C11H8F3IN2O |
Peso molecular |
368.09 g/mol |
Nombre IUPAC |
2-(4-iodo-2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H8F3IN2O/c1-6-4-7(15)2-3-8(6)17-10(18)5-9(16-17)11(12,13)14/h2-5,16H,1H3 |
Clave InChI |
RDXDIPPVTHMTNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C=C(N2)C(F)(F)F |
SMILES canónico |
CC1=C(C=CC(=C1)I)N2C(=O)C=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
![N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301660.png)
![N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301662.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301663.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301664.png)
![N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301667.png)
![N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301668.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B301670.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301671.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B301673.png)
![2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301676.png)
![2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301679.png)
![2-amino-4-[3-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301681.png)